

# Independent Validation of S63845: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



The groundbreaking 2016 study by Kotschy and colleagues in Nature introduced S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] This seminal work established S63845 as a promising therapeutic agent for various cancers dependent on MCL-1 for survival. This guide provides an independent validation of the key findings from the Kotschy et al. study by comparing their data with subsequent research from independent laboratories.

#### **Data Presentation**

Table 1: In Vitro Cytotoxicity of S63845 in Hematological Malignancy Cell Lines



| Cell Line | Cancer Type               | Kotschy et al.<br>(2016) IC50<br>(nM) | Independent<br>Validation IC50<br>(nM) | Reference<br>(Independent<br>Validation) |
|-----------|---------------------------|---------------------------------------|----------------------------------------|------------------------------------------|
| H929      | Multiple<br>Myeloma       | ~10                                   | ~15                                    | Caenepeel et al.<br>(2018)               |
| MOLM-13   | Acute Myeloid<br>Leukemia | ~20                                   | ~25                                    | Caenepeel et al.<br>(2018)               |
| NCI-H929  | Multiple<br>Myeloma       | < 100                                 | 8.6                                    | Phillips et al.<br>(2016)                |
| U266B1    | Multiple<br>Myeloma       | > 1000                                | 1100                                   | Phillips et al.<br>(2016)                |

Table 2: In Vitro Cytotoxicity of S63845 in Solid Tumor

**Cell Lines** 

| Cell Line  | Cancer Type                      | Kotschy et al.<br>(2016) IC50<br>(nM) | Independent<br>Validation IC50<br>(nM) | Reference<br>(Independent<br>Validation) |
|------------|----------------------------------|---------------------------------------|----------------------------------------|------------------------------------------|
| MDA-MB-231 | Triple-Negative<br>Breast Cancer | Not Reported                          | ~1000 (as single agent)                | Williams et al.<br>(2019)                |
| SUM159PT   | Triple-Negative<br>Breast Cancer | Not Reported                          | > 1000 (as single agent)               | Williams et al.<br>(2019)                |
| IMR-32     | Neuroblastoma                    | Not Reported                          | ~1000                                  | De Blasio et al.<br>(2020)               |
| SK-N-BE(2) | Neuroblastoma                    | Not Reported                          | > 1000                                 | De Blasio et al.<br>(2020)               |
| KCNR       | Neuroblastoma                    | Not Reported                          | ~500                                   | Vernooij et al.<br>(2023)                |

#### Table 3: In Vivo Efficacy of S63845 in Xenograft Models



| Cancer Type               | Xenograft<br>Model | Kotschy et al.<br>(2016)<br>Outcome | Independent<br>Validation<br>Outcome                  | Reference<br>(Independent<br>Validation) |
|---------------------------|--------------------|-------------------------------------|-------------------------------------------------------|------------------------------------------|
| Multiple<br>Myeloma       | AMO-1              | Tumor regression                    | Not Reported                                          | N/A                                      |
| Acute Myeloid<br>Leukemia | MOLM-13            | Increased<br>survival               | Not Reported                                          | N/A                                      |
| Breast Cancer             | MDA-MB-231         | Not Reported                        | Tumor growth inhibition in combination with docetaxel | Williams et al.<br>(2019)                |
| Neuroblastoma             | KCNR               | Not Reported                        | Additive effect in combination with venetoclax        | Vernooij et al.<br>(2023)                |

## Experimental Protocols Original Kotschy et al. (2016) Methodology

Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with a dilution series of S63845 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured with a plate reader, and IC50 values were calculated using a four-parameter logistic model.

In Vivo Xenograft Studies: Female BALB/c nude mice were subcutaneously inoculated with cancer cells. When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. S63845 was administered intravenously. Tumor volume was measured regularly, and body weight was monitored as a surrogate for toxicity.

#### **Independent Validation Methodologies**

Williams et al. (2019) - Breast Cancer:

 Cell Viability: Triple-negative breast cancer cell lines were treated with S63845 alone or in combination with docetaxel for 72 hours. Viability was determined using the CellTiter-Glo



assay.

 In Vivo: NOD/SCID gamma mice were orthotopically implanted with MDA-MB-231 cells. Mice were treated with vehicle, S63845, docetaxel, or a combination. Tumor growth was monitored by caliper measurements.

Caenepeel et al. (2018) - Hematological Malignancies:

 Cell Viability: A panel of hematological cancer cell lines was treated with S63845 for 72 hours. Cell viability was measured using the CellTiter-Glo assay.

Phillips et al. (2016) - Multiple Myeloma:

Cell Viability: Multiple myeloma cell lines were treated with S63845 for 72 hours, and viability
was assessed using the CellTiter-Glo assay.

De Blasio et al. (2020) - Neuroblastoma:

 Cell Viability: Neuroblastoma cell lines were treated with S63845 for 72 hours, and cell viability was measured using the ATPlite assay (PerkinElmer).

Vernooij et al. (2023) - Neuroblastoma:

- Cell Viability: Neuroblastoma cell lines were treated with S63845 alone or in combination with venetoclax. Cell viability was assessed after 72 hours using the CellTiter-Glo 3D assay.
- In Vivo: Patient-derived xenograft models of neuroblastoma were established in immunodeficient mice. Mice were treated with vehicle, S63845, venetoclax, or the combination, and tumor growth was monitored.

### **Mandatory Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [Independent Validation of S63845: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392117#independent-validation-of-kotschy-et-al-s63845-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com